molecular formula C21H26N2O3 B2530044 N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE CAS No. 433326-51-3

N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE

Cat. No.: B2530044
CAS No.: 433326-51-3
M. Wt: 354.45
InChI Key: ROKIDKXNEGSCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE is a synthetic organic compound with the molecular formula C19H24N2O3 This compound is characterized by the presence of a morpholine ring, a phenyl group, and a trimethylphenoxy moiety

Scientific Research Applications

N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE typically involves the reaction of 4-(morpholin-4-yl)aniline with 2-(2,3,6-trimethylphenoxy)acetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETIC ACID.

    Reduction: Formation of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ETHANOL.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-MORPHOLIN-4-YL-PHENYL)-2-NITRO-BENZENESULFONAMIDE
  • N-(4-MORPHOLIN-4-YL-PHENYL)-2-CHLORO-ACETAMIDE
  • N-(4-MORPHOLIN-4-YL-PHENYL)-2-BROMO-ACETAMIDE

Uniqueness

N-[4-(MORPHOLIN-4-YL)PHENYL]-2-(2,3,6-TRIMETHYLPHENOXY)ACETAMIDE is unique due to the presence of the trimethylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15-4-5-16(2)21(17(15)3)26-14-20(24)22-18-6-8-19(9-7-18)23-10-12-25-13-11-23/h4-9H,10-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKIDKXNEGSCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.